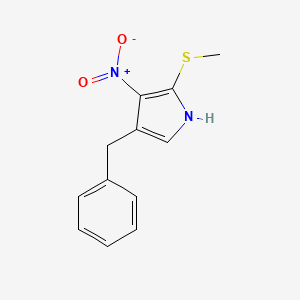
1,3-Benzenediamine, 2,4,6-triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 2,4,6-triethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where three ethyl groups and two amino groups are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4,6-triethyl- typically involves the alkylation of m-phenylenediamine with ethyl groups. One common method is the Friedel-Crafts alkylation, where m-phenylenediamine reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4,6-triethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, 2,4,6-triethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2,4,6-triethylbenzene-1,3-dinitrobenzene.
Reduction: Formation of 2,4,6-triethylbenzene-1,3-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 2,4,6-triethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, which can modify its chemical properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroaniline: Contains chlorine atoms instead of ethyl groups.
Uniqueness
1,3-Benzenediamine, 2,4,6-triethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. The ethyl groups can enhance the compound’s lipophilicity and affect its solubility and biological activity.
Eigenschaften
CAS-Nummer |
14970-65-1 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,4,6-triethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-8-7-9(5-2)12(14)10(6-3)11(8)13/h7H,4-6,13-14H2,1-3H3 |
InChI-Schlüssel |
JGYUBHGXADMAQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1N)CC)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)

![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)



![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)

